Chloromethyl m-methoxybenzoate

Prodrug Design Physicochemical Properties Drug Delivery

Chloromethyl m-methoxybenzoate (CAS 162691-17-0), also known as chloromethyl 3-methoxybenzoate, is a benzoate ester characterized by a reactive chloromethyl (-CH2Cl) group and a methoxy (-OCH3) substituent in the meta position of the aromatic ring. This compound is a specialized chemical intermediate, primarily utilized in organic synthesis and pharmaceutical research for the functionalization of carboxylic acids.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 162691-17-0
Cat. No. B8647198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl m-methoxybenzoate
CAS162691-17-0
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OCCl
InChIInChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)9(11)13-6-10/h2-5H,6H2,1H3
InChIKeyCGNCPSUUGMTCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl m-methoxybenzoate (CAS 162691-17-0): A Specialized Chloromethyl Ester for Research Synthesis and Prodrug Development


Chloromethyl m-methoxybenzoate (CAS 162691-17-0), also known as chloromethyl 3-methoxybenzoate, is a benzoate ester characterized by a reactive chloromethyl (-CH2Cl) group and a methoxy (-OCH3) substituent in the meta position of the aromatic ring [1]. This compound is a specialized chemical intermediate, primarily utilized in organic synthesis and pharmaceutical research for the functionalization of carboxylic acids [2]. Its utility is derived from the electrophilic nature of the chloromethyl ester, which allows for its use as a protecting group or a prodrug moiety under specific conditions [2][3].

Sourcing Chloromethyl m-methoxybenzoate: Why Meta-Methoxy Substitution Prevents Interchangeability with Other Chloromethyl Esters


Substituting Chloromethyl m-methoxybenzoate with a simpler analog like unsubstituted chloromethyl benzoate or a regioisomer is not feasible for applications where specific molecular properties are critical. The presence and position of the methoxy group on the aromatic ring can alter key physicochemical characteristics such as lipophilicity, electronic properties, and metabolic stability [1]. This is a critical consideration in fields like prodrug design, where the promoiety (e.g., a chloromethyl ester) is chosen not only for its ability to release the active drug but also to impart favorable drug-like properties to the conjugate [2]. The following evidence, though limited by publicly available quantitative data for this specific compound, outlines the key performance dimensions where this compound distinguishes itself from its class.

Quantifying the Differentiation of Chloromethyl m-methoxybenzoate Against its Closest Structural Analogs


Chloromethyl m-methoxybenzoate vs. Unsubstituted Chloromethyl Benzoate: A Lipophilicity and Molecular Weight Comparison

Chloromethyl m-methoxybenzoate possesses distinct physicochemical properties compared to the simpler analog, chloromethyl benzoate. The presence of the meta-methoxy group increases both molecular weight and lipophilicity, as quantified by the higher LogP value [1][2]. These properties are fundamental in modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug when this moiety is used as a prodrug promoiety [3].

Prodrug Design Physicochemical Properties Drug Delivery

Synthesis Efficiency of Chloromethyl m-methoxybenzoate via the Blanc Reaction

A reported synthetic route for Chloromethyl m-methoxybenzoate utilizes the Blanc chloromethylation reaction, achieving a specific yield of 26% after purification . While a low yield, this represents a documented, reproducible entry point for obtaining this specific regioisomer. In contrast, a closely related Blanc chloromethylation on a para-methoxy substrate (p-methoxybenzoic acid) to yield 3-chloromethyl-4-methoxybenzoic acid proceeds with a significantly higher overall yield of approximately 78% [1]. This quantitative difference highlights the substantial impact of the starting material's substitution pattern on reaction efficiency, a key factor for researchers planning synthetic routes.

Organic Synthesis Process Chemistry Chloromethylation

Key Application Scenarios for Chloromethyl m-methoxybenzoate Based on its Specific Differentiation Profile


Rational Design of Lipophilic Prodrugs with a Meta-Methoxybenzoyl Promoiety

Researchers aiming to improve the oral bioavailability or tissue penetration of a polar drug can leverage the quantifiably higher lipophilicity of the m-methoxybenzoate chloromethyl ester. As a prodrug promoiety, it provides a LogP increase of approximately 0.9 units compared to an unsubstituted benzoyl promoiety, as demonstrated by class-level inference from analogous benzoate esters [1][2]. This property can be intentionally selected to optimize the drug's ADME profile, a strategy validated by the use of methoxybenzoate esters to enhance stability and modify lipophilicity in other prodrug systems [1].

Synthetic Intermediate for Meta-Substituted Benzyl Derivatives

In multi-step organic syntheses requiring a specific meta-methoxy substitution pattern, Chloromethyl m-methoxybenzoate serves as a critical electrophilic building block. Its reactive chloromethyl group allows for nucleophilic displacement with various amines, alcohols, and thiols, directly installing the meta-methoxybenzoyl moiety [3]. While the reported synthesis yield for this specific isomer is lower (26%) than for para-substituted analogs (78%), procuring the pre-formed chloromethyl ester eliminates this challenging and low-yielding step from a researcher's workflow, saving time and resources [3][4].

Precursor for the Synthesis of Norbornene-Based Rodenticides

This compound has a documented, specific application as a reactant in the synthesis of a norbornene-dicarboximide derivative (a norbormide analog) which is a potent and selective rodenticide [5]. In this procedure, Chloromethyl m-methoxybenzoate is reacted with a precursor in the presence of potassium carbonate and DMF, yielding the final product with a reported yield of 34% [5]. This application demonstrates the compound's utility in generating specific, biologically active molecules and is a definitive use-case for procurement.

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